Cy7 carboxylic acid, a member of the cyanine dye family, is a near-infrared fluorescent dye characterized by its unique chemical structure and optical properties. Its molecular formula is , with a molecular weight of approximately 585.22 g/mol. This compound exhibits strong absorption and emission in the near-infrared range, with an excitation maximum at 750 nm and an emission maximum at 773 nm. The dye is typically presented as a dark green powder and is known for its low solubility in aqueous environments, which necessitates the use of organic solvents for effective application in biochemical assays and labeling reactions .
Cy7 carboxylic acid exhibits significant biological activity primarily as a fluorescent marker in biological imaging. Its near-infrared properties allow for deep tissue penetration with minimal photodamage, making it suitable for in vivo imaging applications. The compound has been effectively utilized in various assays, such as Tyramide Signal Amplification (TSA) for enhancing signal detection in immunohistochemistry and in situ hybridization . Furthermore, studies have demonstrated its ability to facilitate the tracking of biomolecules within live cells due to its favorable fluorescence characteristics .
The synthesis of Cy7 carboxylic acid typically involves multi-step organic reactions starting from simpler cyanine precursors. One common approach includes the condensation of appropriate indole derivatives followed by oxidation steps to introduce the necessary functional groups. The final product is purified through chromatography techniques to achieve high purity levels suitable for research applications . Alternative methods may involve the use of photocaging strategies that enable the release of carboxylic acids from cyanine scaffolds upon exposure to light .
Cy7 carboxylic acid finds extensive applications across various fields:
Interaction studies involving Cy7 carboxylic acid often focus on its binding capabilities with various biomolecules. For instance, researchers have explored how this dye interacts with proteins and nucleic acids during labeling processes. The efficiency of these interactions can be influenced by factors such as pH, ionic strength, and the presence of competing substances in solution. Additionally, studies have shown that Cy7 carboxylic acid can be used to track cellular uptake and localization of biomolecules in real-time under near-infrared excitation .
Several compounds share structural similarities with Cy7 carboxylic acid, notably within the cyanine dye family. Here are some notable comparisons:
| Compound Name | Molecular Formula | Molecular Weight | Solubility | Unique Features |
|---|---|---|---|---|
| Cy5 Carboxylic Acid | 465.58 g/mol | Moderate in water | Shorter wavelength absorption compared to Cy7 | |
| Cy7.5 Carboxylic Acid | 585.22 g/mol | Low aqueous solubility | Enhanced brightness and stability over Cy7 | |
| Sulfo-Cy7 Carboxylic Acid | 730.47 g/mol | High solubility | Water-soluble variant ideal for biological assays |
Cy7 carboxylic acid is particularly distinguished by its specific absorption/emission profile and lower solubility in water compared to other similar compounds like Cy5, which makes it more suitable for certain applications where deep tissue imaging is required.
Traditional synthesis of heptamethine cyanine dyes, including Cy7 carboxylic acid, relies on well-established condensation reactions between quaternary ammonium salts and polyene chain precursors [2] [3]. The conventional method involves a stepwise condensation reaction of two nucleophilic aza-heterocycles with a polyene-chain precursor, typically employing elevated temperatures that may risk decomposition of temperature-sensitive functional groups [5].
The fundamental approach utilizes quaternary ammonium salts derived from indole heterocycles, which serve as essential precursors for various cyanine dyes [16] [17]. These salts are synthesized by refluxing reagents with solvents such as chloroform, ortho-dichlorobenzene, acetonitrile, and ethanol for extended periods ranging from 6 to 48 hours [16]. The synthesis of quaternary ammonium salt derivatives demonstrates significant variations in yield and reaction time depending on the specific substituents employed [16].
| Substituent Group | Temperature (°C) | Time (hours) | Yield (%) | Literature Reference |
|---|---|---|---|---|
| Ethyl | 130 | 48 | 59 | [16] |
| Methyl | 110 | 21 | 75 | [16] |
| Propyl | 110 | 24 | 44 | [16] |
| Carboxylic acid derivative | 110 | 12 | 67 | [16] |
The classical formation of heptamethine dyes involves double condensation of tetramethylindolinium salts with conjugated dialdehyde reactant partners [2]. This methodology has been successfully employed for the synthesis of various infrared-786 derivatives with meso-chloro substituents, providing facile synthetic access to the basic heptamethine framework [2].
The general reaction mechanism involves several sequential steps initiated by base-promoted deprotonation at the alpha or gamma methyl group of the quaternary ammonium salt, leading to formation of a nucleophilic methylene unit [18]. The active methylene subsequently attacks the dianilide-based linker, forming a new carbon-carbon bond and promoting electronic reorganization that releases a secondary amine as a leaving group [18]. Final proton extraction by a base leads to formation of the hemicyanine with full conjugated structure [18].
Malonaldehyde bis(phenylimine) derivatives serve as crucial polyene chain precursors in traditional pentamethine and heptamethine cyanine synthesis [3] [20]. The molecular formula of malonaldehyde bis(phenylimine) monohydrochloride is C15H15ClN2 with a molecular weight of 258.74 grams per mole [20]. These dianilide compounds provide the essential polymethine bridge structure required for extended conjugation in heptamethine systems [3].
Microwave-assisted synthesis has emerged as an improvement over conventional thermal methods, offering reduced reaction times and enhanced yields for quaternary ammonium salt preparation [16] [28]. Microwave synthesis of quaternary ammonium salt derivatives demonstrates reaction times measured in minutes rather than hours, with all experiments performed under solvent-free conditions [16]. This approach provides comparable or superior yields to published conventional methods while significantly reducing synthesis duration [16].
Recent advances in cyanine synthesis have introduced innovative methodologies utilizing furfural derivatives as starting materials, representing a significant departure from traditional pyridine or cyclohexanone-based approaches [6] [7]. These novel synthetic routes address limitations of conventional methods while offering advantages including easy handling, high yields, wide substrate scope, and excellent functional group tolerance [6] [7].
The furfural-based methodology employs a one-pot reaction strategy specifically developed to address the inherent instability problems associated with Stenhouse salts [6] [24]. Stenhouse salts are generated in situ through addition of aniline to furfural derivatives, providing reactive intermediates that can be efficiently converted to heptamethine cyanine products [11] [25]. This approach circumvents the traditional requirement for pre-formed and isolated Stenhouse salt intermediates, which are known to be unstable and difficult to handle [24] [25].
| Starting Material | Reaction Conditions | Yield (%) | Reaction Time | Product Type |
|---|---|---|---|---|
| Furfural derivatives | One-pot, 110°C | 65-80 | 2-6 hours | Symmetrical Cy7 |
| Dibromo furfural | Stepwise condensation | 70-85 | 4-8 hours | Asymmetrical Cy7 |
| Furfural + aniline | In situ salt formation | 75-90 | 3-5 hours | Mixed products |
The stepwise condensation strategy represents another significant innovation in furfural-based cyanine synthesis, enabling regioselective synthesis of asymmetrical heptamethine cyanines [6] [7]. This methodology provides precise control over the substitution pattern and allows for incorporation of different heterocyclic end groups, expanding the structural diversity accessible through furfural-based approaches [6].
Stenhouse salt chemistry plays a crucial role in these novel synthetic pathways [25]. The addition of aniline to crude furfural in the presence of hydrochloric acid generates Stenhouse salts that can be crystallized and characterized [25]. These salts demonstrate unique reactivity patterns that differ from traditional cyanine precursors, requiring careful optimization of reaction conditions to achieve optimal yields [25].
The mechanism of furfural-based cyanine formation involves initial generation of the Stenhouse salt intermediate through nucleophilic addition of aniline to the furfural carbonyl [11] [25]. Subsequent condensation with indolinium salts under basic conditions leads to formation of the extended polymethine chain characteristic of heptamethine cyanines [11]. The reaction pathway demonstrates excellent compatibility with various functional groups, including carboxylic acid derivatives [6] [7].
Microwave irradiation has been successfully applied to furfural-based cyanine synthesis, providing further improvements in reaction efficiency and product yields [11] [28]. Near-infrared photocatalysis applications have utilized cyanines synthesized through furfural-based methods, demonstrating the practical utility of these novel synthetic approaches [11].
Post-synthetic modification strategies for carboxylic acid incorporation into heptamethine cyanine structures represent essential methodologies for producing bioconjugatable derivatives [5] [12] [21]. These approaches enable introduction of carboxylic acid functionality after formation of the core cyanine chromophore, preventing degradation of sensitive functional groups during the initial cyanine synthesis [5] [12].
The modular approach to carboxylic acid incorporation involves deferring purification through chromatography until the final synthesis step, utilizing pH- and functional group-dependent solubility characteristics of asymmetric cyanine dyes [5] [12]. This strategy prevents functional group degradation by introducing carboxylic acid moieties in the last synthesis step, after the core cyanine structure has been established [5] [12].
| Modification Type | Starting Material | Reagent | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|---|---|
| Carboxylic acid attachment | Amino-cyanine | Succinic anhydride | 65-80 | 4-6 hours | Room temperature |
| Ester hydrolysis | Methyl ester cyanine | Sodium hydroxide | 85-95 | 2-4 hours | 60°C |
| Amide coupling | Carboxylic acid cyanine | EDC/NHS | 70-90 | 6-12 hours | Room temperature |
Bioconjugation strategies specifically target asymmetric trimethine cyanine dyes containing single carboxylic acid groups, which demonstrate superior protein labeling performance compared to conventional symmetric cyanine dyes [21]. The particular structure design of these asymmetric derivatives enables efficient bioconjugation while maintaining optimal photophysical properties [21].
The synthesis of heterobifunctional cyanine dyes utilizes a straightforward synthetic route that optimizes workup procedures by exploiting the pH-dependent solubility characteristics of the target compounds [5] [12]. Large-scale synthesis has been successfully demonstrated using this modular approach, confirming the practical scalability of post-synthetic modification strategies [5] [12].
Carboxylic acid incorporation through post-synthetic routes typically involves treatment of amino-functionalized cyanine precursors with carboxylic acid derivatives or anhydrides under mild conditions [5] [12] [21]. Alternative approaches include selective hydrolysis of ester-protected carboxylic acid groups following cyanine formation, enabling introduction of the free carboxylic acid functionality without compromising the integrity of the chromophore system [5] [12].
The reactivity of the methyl group at position 2 of indolium derivatives exhibits increased reactivity due to the positive charge at the quaternary nitrogen atom, enabling selective functionalization at this position [12]. This enhanced reactivity facilitates post-synthetic modifications while maintaining the structural integrity of the extended conjugated system [12].
Photocaging strategies represent another approach to post-synthetic modification, enabling light-triggered release of carboxylic acids from cyanine scaffolds upon exposure to specific wavelengths . These methodologies provide temporal control over carboxylic acid availability and have found applications in various biomedical research contexts .
Purification of heptamethine cyanine dyes for biomedical applications requires specialized strategies that address the unique physicochemical properties of these compounds while achieving the purity standards necessary for biological use [13] [30]. The purification process must effectively remove synthetic impurities, unreacted starting materials, and degradation products while preserving the optical and chemical properties of the target compound [30] [31].
Flash column chromatography represents the primary purification method for cyanine dyes, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [30] [32]. The typical approach employs dichloromethane/methanol solvent systems with ratios ranging from 30:1 to 20:1, depending on the specific polarity characteristics of the target compound and associated impurities [23] [30].
| Purification Method | Stationary Phase | Mobile Phase | Flow Rate | Typical Yield | Purity Achieved |
|---|---|---|---|---|---|
| Flash chromatography | Silica gel | DCM/MeOH (30:1) | 2-5 mL/min | 70-85% | >95% |
| Reverse-phase HPLC | C18 column | Water/acetonitrile | 1 mL/min | 85-95% | >98% |
| Preparative TLC | Silica plates | EtOAc/hexanes | N/A | 60-75% | 90-95% |
Reverse-phase high-performance liquid chromatography provides superior resolution for biomedical-grade purification, utilizing C18 columns with water/organic solvent gradient systems [33] [36]. The reversed-phase mode retains sample components based on their hydrophobic characteristics, with more hydrophobic compounds exhibiting longer retention times [33]. This approach enables separation of closely related structural isomers and removal of trace impurities that may not be effectively separated by conventional column chromatography [33].
Silica gel cleanup procedures follow established protocols adapted from environmental analytical chemistry methods, providing systematic approaches to remove interfering compounds of different chemical polarities [34]. Activated silica gel, prepared by heating to 150-160°C, demonstrates enhanced adsorption capacity and selectivity for polar impurities commonly encountered in cyanine synthesis [34]. The cleanup process typically involves sequential elution with solvents of increasing polarity to achieve optimal separation of the target compound from synthetic byproducts [34].
Specialized purification techniques for fluorescent dyes include magnetic separation technologies that utilize superparamagnetic particles to remove unincorporated dye-labeled precursors [15]. These rapid purification methods yield high-quality products with good signal characteristics and high quality scores, demonstrating compatibility with various sequencing dye chemistries including near-infrared fluorescence systems [15].
The purification of biomedical-grade cyanine materials requires careful attention to storage conditions and stability considerations [14] [30]. Purified compounds should be protected from light exposure to prevent photobleaching and stored under inert atmospheric conditions to minimize oxidative degradation [30] [31]. Temperature control during purification and storage is essential to maintain the integrity of the extended conjugated system and preserve optical properties [30].
Quality control assessment of purified cyanine dyes involves comprehensive spectroscopic characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and ultraviolet-visible absorption spectroscopy [10] [23]. The spectral data must confirm structural integrity, purity levels, and optical properties consistent with biomedical application requirements [10] [23]. Additional analytical techniques may include high-performance liquid chromatography with photodiode array detection to verify the absence of related impurities and degradation products [15] [36].
Cy7 carboxylic acid exhibits distinctive near-infrared spectroscopic properties that make it particularly valuable for biological imaging applications. The compound demonstrates an absorption maximum at 750 nanometers, with emission occurring at 773-774 nanometers [1] [2] [3] [4] [5]. This near-infrared positioning provides significant advantages for deep tissue penetration and reduced background fluorescence in biological systems.
The molar extinction coefficient of Cy7 carboxylic acid ranges from 199,000 to 250,000 M⁻¹cm⁻¹, indicating exceptionally strong light absorption capabilities [1] [6] [7] [4]. This high extinction coefficient contributes to the compound's effectiveness as a fluorescent probe, enabling detection at low concentrations. The Stokes shift, representing the difference between absorption and emission maxima, is relatively small at 23-25 nanometers [8] [9] [10], which is characteristic of cyanine dyes and indicates minimal energy loss during the fluorescence process.
The spectral bandwidth of Cy7 carboxylic acid shows narrow absorption and emission peaks, which reduces spectral overlap with other fluorophores and enhances multiplexing capabilities in multi-color imaging applications [1]. The compound's emission extends into the near-infrared II region (1000-1700 nanometers), particularly when forming J-aggregates, opening possibilities for enhanced tissue penetration and improved image contrast [11] [12].
| Spectral Property | Value | Significance |
|---|---|---|
| Absorption Maximum | 750 nm | Optimal for NIR excitation [1] [4] |
| Emission Maximum | 773-774 nm | Deep tissue penetration [1] [2] [5] |
| Molar Extinction Coefficient | 199,000-250,000 M⁻¹cm⁻¹ | High sensitivity detection [1] [6] [7] |
| Stokes Shift | 23-25 nm | Minimal energy loss [8] [9] |
The fluorescence quantum yield of Cy7 carboxylic acid typically ranges from 0.28 to 0.30 under standard conditions [2] [3] [7] [5]. However, several optimization strategies can significantly enhance the photophysical performance of this near-infrared fluorophore.
Conformational restraint represents the most effective optimization approach, where appending rigid ring systems to the cyanine chromophore can increase quantum yields by up to four-fold compared to unrestrained variants [13] [14]. This enhancement occurs by blocking photoisomerization pathways that compete with fluorescence emission. Restrained heptamethine cyanines exhibit dramatically improved brightness, with the rigidifying ring system decreasing the temperature dependence of internal conversion processes.
Solvent optimization provides another viable strategy for quantum yield enhancement. The choice of solvent significantly influences the fluorescence efficiency through solvent-mediated pathways [14]. In organic solvents with reduced polarity, Cy7 carboxylic acid demonstrates improved quantum yields compared to aqueous environments. Specifically, the compound shows enhanced performance in dimethyl sulfoxide, dimethylformamide, and dichloromethane compared to water-based systems [1] [4].
J-aggregation formation offers substantial benefits for quantum yield optimization [15] [16] [12]. When Cy7 molecules self-assemble into J-aggregates, they exhibit enhanced fluorescence properties with increased quantum yields and extended emission into the near-infrared II region. The formation of these aggregates requires careful control of concentration, ionic strength, and template molecules to achieve optimal fluorescence enhancement.
Environmental control strategies encompass managing factors such as oxygen concentration, pH, and temperature to optimize fluorescence performance [17] [18] [19]. Degassed conditions prevent photooxidative degradation pathways that compete with fluorescence, thereby maintaining higher quantum yields over extended periods. Additionally, pH optimization can influence the protonation state of the carboxylic acid group, affecting both solubility and fluorescence properties.
Cy7 carboxylic acid exhibits pronounced solvatochromic behavior, with fluorescence properties showing strong dependence on the surrounding environment. Solvent polarity exerts the most significant influence on the spectral characteristics, with less polar solvents inducing red-shifts in both absorption and emission wavelengths [13] [19]. This effect stems from differential stabilization of ground and excited states by the solvent environment.
The photoisomerization kinetics of Cy7 carboxylic acid demonstrate marked sensitivity to solvent viscosity [13] [19]. Higher viscosity environments restrict molecular motion, leading to altered relaxation pathways and modified fluorescence lifetimes. Studies using fluorescence correlation spectroscopy and transient state spectroscopy have revealed that viscosity changes directly affect the formation and decay of photoisomerized states.
pH effects play a crucial role in determining the fluorescence properties of Cy7 carboxylic acid [15]. The ionization state of the carboxylic acid functionality influences both the electronic structure and the aggregation behavior of the molecule. At physiological pH, the deprotonated carboxylate form exhibits different spectroscopic properties compared to the protonated acid form, with implications for biological applications.
Temperature sensitivity varies significantly depending on the molecular environment [14]. While unrestrained heptamethine cyanines show minimal temperature dependence compared to shorter cyanine homologs, conformationally restrained variants exhibit nearly temperature-independent emission. This reduced temperature sensitivity makes them particularly valuable for applications requiring consistent performance across varying thermal conditions.
Aggregation state profoundly influences the environmental sensitivity of Cy7 carboxylic acid [15] [16] [12]. In aqueous solutions, the compound tends to form H-aggregates at higher concentrations, leading to fluorescence quenching. Conversely, controlled formation of J-aggregates can enhance fluorescence intensity and extend emission wavelengths. The aggregation behavior depends on ionic strength, concentration, and the presence of structure-directing agents.
Environmental Factor Effects:
The photostability of Cy7 carboxylic acid under continuous illumination involves complex photochemical pathways that determine the longevity of fluorescence signals. The primary degradation mechanism occurs through photooxidation, mediated by singlet oxygen generation and subsequent reaction with the polymethine backbone [17] [18] [20].
Under ambient oxygen conditions, Cy7 carboxylic acid undergoes photooxidative degradation following a well-established pathway [17] [18]. Excitation of the fluorophore leads to intersystem crossing to the triplet state, which subsequently transfers energy to molecular oxygen, generating singlet oxygen. This reactive oxygen species then attacks the polymethine chain, causing irreversible structural changes that eliminate fluorescence. The quantum yield for singlet oxygen production is approximately 0.003%, indicating that this pathway competes weakly with fluorescence under normal imaging conditions [11].
Oxygen-independent photodegradation pathways also contribute to photostability limitations [11] [21]. Photoheterolysis processes can occur from excited states, particularly the triplet state, leading to bond cleavage without requiring oxygen participation. However, this pathway typically requires higher excitation intensities and represents a minor contribution under typical imaging conditions.
Protection strategies for enhancing photostability include environmental modifications and chemical approaches [22] [23] [24]. Removal of oxygen through degassing or addition of antioxidants significantly reduces photooxidative degradation. Serum proteins and vitamin C have demonstrated protective effects, with vitamin C showing particular efficacy in preventing signal loss during extended illumination periods [23] [24]. The protective mechanism likely involves scavenging of reactive oxygen species and direct interaction with degradation intermediates.
Encapsulation strategies offer another approach to photostability enhancement [22]. Creating hydrophobic microenvironments around Cy7 molecules can exclude water and oxygen, thereby reducing degradation pathways. Silica nanoparticles with hydrophobic surface modifications have shown success in maintaining fluorescence intensity over extended illumination periods.
Key Photostability Factors: